1-Benzhydrylazetidin-3-amine hydrochloride chemical properties
1-Benzhydrylazetidin-3-amine hydrochloride chemical properties
An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Benzhydrylazetidin-3-amine hydrochloride (CAS No: 159603-42-6), a key heterocyclic amine intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's core chemical and physical properties, offers a detailed examination of its synthesis and reactivity, and explores its significant applications in drug discovery, particularly as a precursor to advanced therapeutic agents. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a benzhydryl group on the azetidine nitrogen introduces significant steric bulk and lipophilicity, properties that are often exploited to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Benzhydrylazetidin-3-amine hydrochloride serves as a versatile building block, providing a primary amine handle for further chemical elaboration, making it a valuable starting material in the synthesis of complex pharmaceutical agents.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Benzhydrylazetidin-3-amine hydrochloride is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 159603-42-6 | [3] |
| Molecular Formula | C₁₆H₁₉ClN₂ | [3] |
| Molecular Weight | 274.79 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C | [3] |
Note: Detailed experimental data on properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature. These parameters should be determined empirically for specific applications.
Synthesis and Reactivity
The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride is a multi-step process that typically begins with the construction of the core 1-benzhydrylazetidin-3-ol scaffold.
Synthetic Pathway Overview
The most common synthetic route involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization to form the azetidine ring. The resulting alcohol is then converted to the amine.
Caption: Synthetic workflow for 1-Benzhydrylazetidin-3-amine hydrochloride.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride (Precursor)
The following is a generalized protocol based on patent literature and should be optimized for specific laboratory conditions.[5]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzhydrylamine in a suitable organic solvent such as ethanol.
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Addition of Epichlorohydrin: Cool the solution to 20-25°C and add epichlorohydrin dropwise, maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Cyclization and Hydrochloride Salt Formation: Upon completion of the initial reaction, the intermediate is cyclized, often by heating in a suitable solvent. Subsequent treatment with hydrochloric acid will precipitate the 1-benzhydrylazetidin-3-ol hydrochloride.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield a white crystalline solid.
Conversion to 1-Benzhydrylazetidin-3-amine
The conversion of the hydroxyl group to an amine can be achieved through several synthetic strategies, including:
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Mesylation followed by Azide Displacement and Reduction:
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The hydroxyl group of 1-benzhydrylazetidin-3-ol is first activated by conversion to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.
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The mesylate is then displaced by an azide group using sodium azide.
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Finally, the azide is reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
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-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor, such as a phthalimide derivative, which can then be deprotected to yield the primary amine.
Reactivity Profile
The primary amine of 1-Benzhydrylazetidin-3-amine is a nucleophilic center and can undergo a variety of chemical transformations, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
This versatile reactivity makes it a valuable intermediate for introducing the benzhydrylazetidine moiety into a wide range of molecular architectures.
Applications in Drug Discovery and Development
1-Benzhydrylazetidin-3-amine hydrochloride is a crucial intermediate in the synthesis of several biologically active compounds.
Intermediate for Azelnidipine
One of the most notable applications of this compound is as a key intermediate in the synthesis of Azelnidipine.[5] Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] The benzhydrylazetidine moiety contributes to the drug's pharmacokinetic profile and tissue distribution.
Caption: Role of 1-Benzhydrylazetidin-3-amine in Azelnidipine synthesis.
Potential as a Dopamine Antagonist Scaffold
Derivatives of 1-benzhydrylazetidin-3-amine have been investigated for their potential as dopamine antagonists.[4][6] The benzhydryl group is a common pharmacophore in many centrally acting agents, and its incorporation into the rigid azetidine scaffold allows for the exploration of structure-activity relationships in targeting dopamine receptors. This makes it an attractive starting point for the development of novel antipsychotics and treatments for other neurological disorders.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzhydrylazetidin-3-amine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][8]
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[3][7]
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First Aid:
Conclusion
1-Benzhydrylazetidin-3-amine hydrochloride is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features, combining the conformational rigidity of the azetidine ring with the steric and electronic properties of the benzhydryl group, make it an ideal starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.
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The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-21). 1-Benzhydrylazetidin-3-amine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
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Home Sunshine Pharma. 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. [Link]
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Xidian Experimental. 1-Benzhydrylazetidin-3-amine hydrochloride. [Link]
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Pharmaffiliates. CAS No : 40432-52-8 | Product Name : 1-Benzhydrylazetidin-3-amine. [Link]
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